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Compound of Interest

Compound Name: Cyclopropanemethylamine

Cat. No.: B123190

Preamble: The Strategic Value of
Cyclopropanemethylamine in Flow Chemistry

Cyclopropanemethylamine (CPMA) is a cornerstone building block in modern medicinal
chemistry. Its strained cyclopropyl ring imparts unique conformational rigidity, metabolic
stability, and physicochemical properties to parent molecules, making it a highly sought-after
motif in the design of novel therapeutics. However, the inherent reactivity and volatility of small
primary amines like CPMA can present challenges in traditional batch processing, particularly
concerning exothermic control, precise stoichiometry, and scalability.

Continuous flow chemistry offers a transformative solution to these challenges. By conducting
reactions within the confined volume of a microreactor or packed-bed system, we achieve
superior control over mass and heat transfer, enabling reactions to be performed under
conditions that are often inaccessible or unsafe in batch reactors.[1][2] This guide provides
detailed application notes and protocols for key synthetic transformations involving
cyclopropanemethylamine, designed to empower researchers, scientists, and drug
development professionals to leverage the profound advantages of continuous processing.
These advantages include enhanced safety, improved yield and purity, rapid reaction
optimization, and seamless scalability from the lab to production.[3][4]
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Application Note 1: Continuous Flow Amide Bond
Formation

Principle: Amide coupling is one of the most frequently performed reactions in pharmaceutical
synthesis. In flow chemistry, this transformation can be executed with exceptional efficiency
and control, minimizing the formation of impurities and simplifying downstream purification. This
protocol describes the coupling of a carboxylic acid with cyclopropanemethylamine using an
in-line acid activation step followed by immediate reaction with the amine. This "telescoped”
approach avoids the isolation of sensitive activated intermediates like acyl chlorides.[5]

Protocol: Synthesis of N-Cyclopropylbenzamide
This protocol details the reaction between benzoic acid and cyclopropanemethylamine.
Reagent Preparation:

o Stream A (Acid Activation): A 0.5 M solution of benzoic acid in Tetrahydrofuran (THF). A
separate line containing a 0.55 M solution of a suitable activating agent (e.g., thionyl chloride
or a carbodiimide coupling reagent like HATU with a non-nucleophilic base like DIPEA) in
THF. For this example, we will use an in-line acyl chloride formation with thionyl chloride
(SOCL).

o Stream B (Amine): A 1.2 M solution of cyclopropanemethylamine (2 equivalents) in THF.
The excess amine serves to neutralize the HCI generated during the reaction.

Experimental Workflow:

o System Priming: Prime the entire flow system with the reaction solvent (THF) to ensure all
lines are filled and bubble-free.

e Reagent Pumping:

o

Pump the benzoic acid solution (Stream A) at a flow rate of 0.2 mL/min.

o

Pump the thionyl chloride solution at a flow rate of 0.2 mL/min.

[¢]

Combine these two streams at a T-mixer (Mixer 1).
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 Activation Colil (R1): Pass the combined stream through a 2.0 mL PFA tubing reactor coil
(R1) heated to 60 °C. This provides a residence time of 5 minutes for the complete formation
of benzoyl chloride.

e Amine Introduction:

o Introduce the cyclopropanemethylamine solution (Stream B) at a flow rate of 0.4 mL/min
to a second T-mixer (Mixer 2), where it combines with the effluent from R1.

» Amidation Coil (R2): Pass the resulting mixture through a second 4.0 mL PFA tubing reactor
coil (R2) at 25 °C. This provides a residence time of 5 minutes for the amidation reaction to
proceed to completion.

o Back-Pressure Regulation: Maintain the system pressure at ~5 bar using a back-pressure
regulator (BPR) to ensure solvent remains in the liquid phase and to stabilize flow rates.

o Collection: Collect the product stream from the BPR outlet for analysis (e.g., UPLC, GC-MS)
and subsequent purification.

Causality and Experimental Rationale:

« In-line Activation: Generating the reactive benzoyl chloride in-flow and using it immediately
prevents its degradation and minimizes operator exposure.[5]

» Stoichiometry Control: Syringe pumps provide precise molar ratio control, which is critical for
minimizing side reactions and ensuring high conversion.

o Temperature Control: The excellent heat transfer in the flow reactor allows for rapid heating
of the activation step (R1) to accelerate the reaction, while the amidation (R2), which is
typically fast and exothermic, is maintained at room temperature for optimal selectivity.[6]

o Excess Amine: Using an excess of cyclopropanemethylamine acts as an effective and
inexpensive base to quench the HCI byproduct, simplifying the reagent profile compared to
adding a separate organic base.

Workflow Diagram:
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Fig. 1: Continuous flow setup for N-cyclopropylbenzamide synthesis.

© 2025 BenchChem. All rights reserved. 4/16 Tech Support


https://www.benchchem.com/product/b123190?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Application Note 2: Continuous Flow Reductive
Amination

Principle: Reductive amination is a robust method for forming C-N bonds. Performing this
reaction in a continuous flow setup using a heterogeneous catalyst packed into a column offers
significant advantages, including simplified purification (the catalyst is retained in the reactor),
enhanced safety when using hydrogen gas, and high catalyst efficiency.[7] This protocol
describes the synthesis of N-cyclopropylcyclohexanamine from cyclohexanone and
cyclopropanemethylamine using a packed-bed reactor.

Protocol: Synthesis of N-Cyclopropylcyclohexanamine
Reagent Preparation:

e Liquid Feed: A solution of cyclohexanone (0.5 M) and cyclopropanemethylamine (0.6 M,
1.2 equivalents) in methanol.

e Gas Feed: Hydrogen (Hz2) gas from a cylinder, regulated.

o Catalyst Bed: A commercially available packed-bed reactor column (e.g., from ThalesNano
or Unigsis) containing 10% Palladium on Carbon (10% Pd/C).

Experimental Workflow:

o Catalyst Activation: Before the first use, activate the Pd/C catalyst bed by flowing methanol
through the column at 50 °C for 30 minutes, followed by hydrogen gas at 60 °C and 10 bar
for 1 hour.

o System Pressurization: Pressurize the system with hydrogen gas to the desired reaction
pressure (e.g., 20 bar).

e Reagent Pumping:

o Pump the premixed solution of cyclohexanone and cyclopropanemethylamine through
the system at a flow rate of 0.25 mL/min.
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o The liquid stream is mixed with the hydrogen gas stream just before entering the heated
catalyst bed. The flow system (e.g., an H-Cube®) automatically manages the Hz
introduction.

o Packed-Bed Reactor (R1):
o Pass the combined liquid/gas stream through the heated Pd/C packed-bed reactor (R1).

o Set the reactor temperature to 70 °C. The residence time within the catalyst bed will be
determined by the column volume and flow rate. For a typical 70 mm x 4 mm column, this
flow rate gives a residence time of approximately 3.5 minutes.

o Back-Pressure Regulation: A back-pressure regulator maintains the system at 20 bar, which
increases the concentration of hydrogen in the liquid phase, accelerating the reduction.

e Gas-Liquid Separation: The output stream passes through a gas-liquid separator, where
unused hydrogen is safely vented, and the liquid product stream is collected.

o Collection: Collect the liquid product for analysis (GC-MS) to determine conversion and
selectivity.

Causality and Experimental Rationale:

o Packed-Bed Reactor: Using a heterogeneous Pd/C catalyst in a packed bed simplifies the
process immensely. It eliminates the need for filtration to remove the catalyst post-reaction,
making it a truly continuous and clean process.[8]

o Elevated Pressure & Temperature: Flow reactors safely handle high pressures and
temperatures.[2] The elevated Hz pressure (20 bar) and temperature (70 °C) significantly
increase the reaction rate of both imine formation and its subsequent reduction, leading to
short residence times and high throughput.[7]

o Safety: The small internal volume of the flow reactor drastically minimizes the amount of
hydrogen gas and reactive intermediates present at any given moment, creating an
intrinsically safer process compared to a large batch hydrogenation vessel.[6]

Workflow Diagram:
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Fig. 2: Packed-bed setup for continuous reductive amination.
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Application Note 3: Telescoped Synthesis of 1,1-
Cyclopropane Aminoketones

Principle: A key advantage of flow chemistry is the ability to "telescope” multiple reaction steps
into a single, continuous process without intermediate isolation, purification, or solvent swaps.
[9][10] This significantly reduces waste and processing time. This protocol, adapted from the
work by Velichko et al., describes a two-step telescoped synthesis to produce a substituted
cyclopropylamine derivative.[11][12][13] The process involves a photochemical reaction
followed by a condensation/rearrangement with an amine.

Protocol: Telescoped Synthesis of a 1-(Cyclohexylamino)-1-(phenylacetyl)cyclopropane
Derivative

Reagent Preparation:

o Stream A (Diketone): A 0.1 M solution of 1-phenylpropane-1,2-dione in acetonitrile (ACN).
e Stream B (Amine): A 0.1 M solution of cyclohexylamine in ACN.

Experimental Workflow:

e Photochemical Ring Formation (Step 1):

o Pump the diketone solution (Stream A) at a flow rate of 0.27 mL/min into a 4.0 mL FEP coll
photoreactor (R1).

o Irradiate the reactor with a 427 nm LED light source at 19 °C. This provides a residence
time of ~15 minutes to form the 2-hydroxycyclobutanone intermediate.

» Telescoping to Condensation (Step 2):
o Directly feed the effluent from the photoreactor (R1) into a T-mixer.

o At the T-mixer, combine the intermediate stream with the cyclohexylamine solution
(Stream B), which is pumped at a flow rate of 0.27 mL/min.

o Condensation & Rearrangement (R2):

© 2025 BenchChem. All rights reserved. 8/16 Tech Support


https://pure.mpg.de/rest/items/item_3628645_2/component/file_3635793/content
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d4cc04089a
https://pubs.acs.org/doi/abs/10.1021/acs.iecr.9b02438
https://www.researchgate.net/publication/267158134_Synthesis_of_Amines_by_Reductive_Amination_of_Aldehydes_and_Ketones_using_Co3O4NGrC_Catalyst
https://www.semanticscholar.org/paper/Production-of-Primary-Amines-by-Reductive-Amination-Liang-Wang/63e879796df8e287e85c754e97cae62cd4a361ce
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Pass the combined stream through a second 4.0 mL PFA coil reactor (R2) maintained at
ambient temperature (22-24 °C).

o The total flow rate into R2 is 0.54 mL/min, providing a residence time of ~7.4 minutes for
the condensation and subsequent ring-contraction to form the final cyclopropylamine
product.

o Collection: The final product stream is collected directly from the outlet of R2 for analysis and
purification. The overall residence time for the two-step process is approximately 22-23
minutes.

Causality and Experimental Rationale:

o Telescoped Design: This process eliminates the need to isolate the 2-hydroxycyclobutanone
intermediate, which might be unstable.[11] Connecting the reactors in series improves
process efficiency and throughput dramatically compared to batch, which required 48-72
hours for the same transformation.[3][13]

o Photoreactor: The use of a flow photoreactor with a narrow-bore FEP tubing ensures uniform
light penetration throughout the reaction mixture, which is difficult to achieve in a batch flask,
leading to higher efficiency and cleaner reactions.

e Process Intensification: By converting a multi-day batch process into a sub-30-minute flow
synthesis, this protocol exemplifies the power of process intensification, enabling rapid
library synthesis and on-demand production.[11]

Workflow Diagram:
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Fig. 3: Telescoped two-step synthesis of a cyclopropylamine derivative.

Data Presentation: Comparative Protocol
Parameters
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L Application 2: Application 3:
Application 1: .
Parameter ] ) Reductive Telescoped
Amide Coupling o .
Amination Synthesis
) Carboxylic Acid + Ketone + CPMA - Diketone + Amine —
Key Transformation ] ) ]
CPMA - Amide Secondary Amine Aminoketone
] Pd/C Packed-Bed FEP Photoreactor +
Reactor Type(s) PFA Coil Reactors )
Reactor PFA Caoll
Temperature R1: 60 °C, R2: 25 °C 70 °C R1:19 °C, R2: 23 °C
Pressure ~5 bar 20 bar Ambient
Total Residence Time ~10 min ~3.5 min ~22.4 min
Hz, Pd/C Catalyst, ) )
Key Reagents SOClz, CPMA Amine, 427 nm Light
CPMA
Solvent THF Methanol Acetonitrile
Throughput (Example) ~1.5 g/hr ~2.8 g/hr ~0.2 g/hr[11]

Mandatory Safety Protocols: Handling

Cyclopropanemethylamine

Cyclopropanemethylamine is a flammable, corrosive, and toxic liquid that requires strict

handling procedures. The use of a closed-loop flow system significantly minimizes exposure

risk compared to batch handling.[3]

Hazard Identification:

» Flammability: Highly flammable liquid and vapor. Keep away from all ignition sources (heat,

sparks, open flames).[5][14] All equipment must be properly grounded to prevent static

discharge.

o Corrosivity: Causes severe skin burns and eye damage.[14]

 Toxicity: Harmful if swallowed or inhaled. May cause respiratory irritation.
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Personal Protective Equipment (PPE):

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Contaminated gloves
must be disposed of properly.

Eye Protection: Chemical safety goggles and a face shield are mandatory.[14]
Lab Coat: A flame-retardant lab coat must be worn.

Respiratory: All handling of neat CPMA and solution preparation must be performed inside a
certified chemical fume hood.

Flow Chemistry Specific Procedures:

System Integrity Check: Before introducing CPMA, perform a leak test on the entire flow
setup using the carrier solvent at a pressure 1.5x the intended operating pressure.

Ventilation: The entire flow apparatus should be situated within a well-ventilated fume hood.

Reagent Lines: Use chemically compatible tubing (e.g., PFA, stainless steel) for all lines
carrying CPMA.

Spill Containment: Place the pump and reagent reservoirs in secondary containment trays to
contain any potential leaks.[5]

Emergency Shutdown: Ensure a clear and accessible emergency stop procedure is in place
to halt all pumps and isolate reagents.

Quenching: Have a suitable quenching agent (e.g., a weak acid solution) readily available to
neutralize any spills.

Disposal: Dispose of all waste containing CPMA in a designated, labeled hazardous waste
container in accordance with local regulations.[5]

References

o Baxendale, I. R. (2013). Synthesis of Amides (Including Peptides) in Continuous-Flow
Reactors. Science of Synthesis: Flow Chemistry in Organic Synthesis, 335-374. Available at:

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.researchgate.net/figure/Reductive-amination-of-ketones-to-primary-amines-a_tbl1_344213362
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304223/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

[Link]

Velichko, V., Moi, D., Soddu, F., et al. (2025). Two-step continuous flow-driven synthesis of
1,1-cyclopropane aminoketones. Chemical Communications, 61, 1391-1394. Available at:
[Link]

Stoli Chem. (2022). The real advantages of continuous flow chemistry. Available at: [Link]

Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Available at: [Link]

Velichko, V., Moi, D., Soddu, F., et al. (2024). Two-step continuous flow-driven synthesis of
1,1-cyclopropane aminoketones. ResearchGate. Available at: [Link]

Desai, B. K., De Oliveira, E., Wen, J., Tomlin, J., & Gupton, B. F. (2020). A Consolidated and
Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. The Journal of
Organic Chemistry, 85(15), 9556—9563. Available at: [Link]

Huang, J., Geng, Y., & Wang, Y. (2019). Efficient Production of Cyclopropylamine by a
Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research,
58(35), 15829-15835. Available at: [Link]

Broguiere, T., Djebbar, S., & Giraud, A. (2022). Amide Bonds Meet Flow Chemistry: A
Journey into Methodologies and Sustainable Evolution. Chemistry — A European Journal,
28(11), e202103893. Available at: [Link]

Deadman, B. J., Baxter, E., et al. (2023). Bayesian Self-Optimization for Telescoped
Continuous Flow Synthesis. Angewandte Chemie International Edition, 62(5), €202214327.
Available at: [Link]

Zhang, P., et al. (2023). Enhancing Reaction Compatibility in Telescoped Multistep Flow
Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to
Cyproflanilide and Broflanilide. Organic Process Research & Development. Available at:
[Link]

Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Available at: [Link]

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-T2013-00018
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d4cc04089a
https://stolichem.com/the-real-advantages-of-continuous-flow-chemistry/
https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/flow-chemistry.html
https://www.researchgate.net/publication/383307527_Two-step_continuous_flow-driven_synthesis_of_11-cyclopropane_aminoketones
https://pubs.acs.org/doi/10.1021/acs.joc.0c00940
https://pubs.acs.org/doi/10.1021/acs.iecr.9b02787
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9328229/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10107771/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10415951/
https://www.lobachemie.com/msds-sds/Loba-CYCLOPROPYLAMINE-FOR-SYNTHESIS-C3375.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Microbioz India. (2023). 5 Key Benefits of Implementing Flow Chemistry in Your Laboratory.
Available at: [Link]

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at:
[Link]

Baumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through
Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition,
59(15), 6115-6119. Available at: [Link]

Syrris. (n.d.). Continuous Flow Reactors. Available at: [Link]
Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Available at: [Link]

Li, J., et al. (2022). Continuous flow reductive amination of cyclohexanone using Pd/C
catalyst with high productivity. Reaction Chemistry & Engineering, 7(1), 136-143. Available
at: [Link]

Velichko, V., Moi, D., Soddu, F., et al. (2024). Two-step continuous flow-driven synthesis of
1,1-cyclopropane aminoketones. RSC Publishing. Available at: [Link]

ResearchGate. (n.d.). Continuous-flow synthesis of amides, and a semi-continuous flow
synthesis of a U-shaped compound. Available at: [Link]

Velichko, V., Moi, D., Soddu, F., et al. (2024). Two-step continuous flow-driven synthesis of
1,1-cyclopropane aminoketones. MPG.PuRe. Available at: [Link]

ResearchGate. (n.d.). Reductive amination of ketones to primary amines. Available at: [Link]

Semantic Scholar. (n.d.). Production of Primary Amines by Reductive Amination of Biomass-
Derived Aldehydes/Ketones. Available at: [Link]

Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using
Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

ResearchGate. (n.d.). Telescoped process experiments for multistep synthesis of aryl
ketone. Available at: [Link]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://microbiozindia.com/5-key-benefits-of-implementing-flow-chemistry-in-your-laboratory/
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7154562/
https://www.syrris.com/flow-chemistry/flow-reactors/
https://www.labunlimited.com/9-reasons-to-perform-flow-chemistry
https://pubs.rsc.org/en/content/articlelanding/2022/re/d1re00378k
https://pubs.rsc.org/en/content/articlepdf/2025/cc/d4cc04089a
https://www.researchgate.net/figure/Continuous-flow-synthesis-of-amides-and-a-semi-continuous-flow-synthesis-of-a-U-shaped_fig3_326622830
https://pure.mpg.de/rest/items/item_3521239/component/file_3521240/content
https://www.researchgate.net/figure/Reductive-amination-of-ketones-to-primary-amines-a_fig2_338945419
https://www.semanticscholar.org/paper/Production-of-Primary-Amines-by-Reductive-of-Fu-Shu/20078021a8c9b5a03463327663f738a0f9687e35
https://scholarsarchive.byu.edu/libraryrg_studentpub/6/
https://www.researchgate.net/figure/Telescoped-process-experiments-for-multistep-synthesis-of-aryl-ketone-5-A-Platform_fig1_364730419
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary
Amines from Unprotected Synthons. Available at: [Link]

o Deadman, B. J., Baxter, E., et al. (2023). Bayesian Self-Optimization for Telescoped
Continuous Flow Synthesis. Angewandte Chemie. Available at: [Link]

e Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available at:
[Link]

e Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
Available at: [Link]

e ResearchGate. (n.d.). Synthesis of Amines by Reductive Amination of Aldehydes and
Ketones using Co304/NGr@C Catalyst. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]

o 2. researchgate.net [researchgate.net]

e 3. pubs.rsc.org [pubs.rsc.org]

e 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

e 5. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable
Evolution - PMC [pmc.ncbi.nim.nih.gov]

e 6. scribd.com [scribd.com]

e 7. sciencemadness.org [sciencemadness.org]
8. taylorfrancis.com [taylorfrancis.com]

e 9. pure.mpg.de [pure.mpg.de]

e 10. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical
Communications (RSC Publishing) [pubs.rsc.org]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://www.taylorfrancis.com/chapters/edit/10.1201/b16719-21/reductive-amination-methodology-synthesis-primary-amines-unprotected-synthons-gijsbert-van-der-marel-jeroen-codee
https://onlinelibrary.wiley.com/doi/10.1002/anie.202214327
https://www.scribd.com/document/443765107/UCY-201L-Expt-5-Solvent-Free-Reductive-Amination-Protocol
https://www.sciencemadness.org/archive/rhodium/pdf/reductive.amination.pyridine-borane.pdf
https://www.researchgate.net/publication/343275791_Synthesis_of_Amines_by_Reductive_Amination_of_Aldehydes_and_Ketones_using_Co3O4NGrC_Catalyst
https://www.benchchem.com/product/b123190?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Continuous-flow-synthesis-of-amides-and-a-semi-continuous-flow-synthesis-of-a-U-shaped_fig1_312588459
https://www.researchgate.net/publication/387336921_Two-step_continuous_flow-driven_synthesis_of_11-cyclopropane_aminoketones
https://pubs.rsc.org/en/content/articlepdf/2025/cc/d4cc04089a
https://scholarsarchive.byu.edu/cgi/viewcontent.cgi?article=3441&context=jur
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304223/
https://www.scribd.com/document/773203273/UCY-201L-Expt-5-Solvent-free-reductive-amination-Protocol
http://www.sciencemadness.org/talk/files.php?pid=679792&aid=96398
https://www.taylorfrancis.com/chapters/mono/10.1201/b16602-11/reductive-amination-methodology-synthesis-primary-amines-unprotected-synthons-gijsbert-van-der-marel-jeroen-codee
https://pure.mpg.de/rest/items/item_3628645_2/component/file_3635793/content
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d4cc04089a
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d4cc04089a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 11. pubs.acs.org [pubs.acs.org]
e 12. researchgate.net [researchgate.net]

e 13. Production of Primary Amines by Reductive Amination of Biomass-Derived
Aldehydes/Ketones. | Semantic Scholar [semanticscholar.org]

e 14. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for Flow Chemistry
Methods Using Cyclopropanemethylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123190#flow-chemistry-methods-using-
cyclopropanemethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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